molecular formula C9H16O3 B3050881 7-oxoheptyl Acetate CAS No. 29425-54-5

7-oxoheptyl Acetate

Cat. No. B3050881
CAS RN: 29425-54-5
M. Wt: 172.22 g/mol
InChI Key: XQZFZMLSXDDOGF-UHFFFAOYSA-N
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Description

7-oxoheptyl Acetate is a chemical compound with the linear formula C9H16O3 . It has a CAS number of 29425-54-5 and a molecular weight of 172.226 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 7-oxoheptyl Acetate is represented by the linear formula C9H16O3 . This indicates that the molecule is composed of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

7-oxoheptyl Acetate has a molecular weight of 172.22 . The InChI code for this compound is 1S/C9H16O3/c1-9(11)12-8-6-4-2-3-5-7-10/h7H,2-6,8H2,1H3 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydrocyclohepta[cd]benzofurans : Tetrahydrocyclohepta[cd]benzofurans are synthesized using acids and esters, including those related to 7-oxoheptyl acetate, demonstrating the compound's role in organic synthesis and the production of complex chemical structures (Horaguchi et al., 1990).

  • Novel Synthesis Approaches in Pharmaceutical Chemistry : Innovative methods for synthesizing various pharmaceutical compounds, which may include or relate to structures similar to 7-oxoheptyl acetate, highlight its potential application in drug development (Behbehani et al., 2020).

  • Role in the Production of Intermediate Chemicals : 7-oxoheptyl acetate derivatives, like Ethyl 7-chloro-2-oxoheptylate, are intermediates in synthesizing other compounds, indicating the compound's significance in chemical production processes (Chen Xin-zhi, 2006).

Biological and Medicinal Research

  • Understanding Hydrogen Bonding and Molecular Dynamics : Research into hydrogen-bonded structures, including those similar to 7-oxoheptyl acetate, helps understand biological and chemical systems' stability and dynamics (Stingel & Petersen, 2016).

  • Investigations into Angiotensin-Converting Enzyme Inhibitors : Compounds structurally related to 7-oxoheptyl acetate have been studied for their potential as inhibitors of angiotensin-converting enzyme, relevant in hypertension and heart failure treatment (Robl et al., 1997).

  • Exploration of Antihypertensive Activities : Similar compounds are investigated for their antihypertensive activities, indicating potential medical applications for 7-oxoheptyl acetate or its derivatives in treating hypertension (Sun et al., 2017).

Industrial and Environmental Applications

  • Biorefinery Upgrades and Environmental Applications : In the field of biorefineries and environmental engineering, derivatives of 7-oxoheptyl acetate might be used to enhance the conversion of biological materials into valuable chemicals, demonstrating its potential industrial application (Cavalcante et al., 2020).

  • Influence on Dairy Production : Research on sodium acetate, a compound related to 7-oxoheptyl acetate, has shown its effects on milk fat synthesis in dairy cows, indicating its potential application in the dairy industry (Urrutia et al., 2019).

Safety and Hazards

The safety data sheet for 7-oxoheptyl Acetate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

7-oxoheptyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(11)12-8-6-4-2-3-5-7-10/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZFZMLSXDDOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448342
Record name OXO-HEPTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-oxoheptyl Acetate

CAS RN

29425-54-5
Record name 7-(Acetyloxy)heptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29425-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OXO-HEPTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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